[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also has a fluorine atom attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be based on the imidazole and pyrrolidine rings, with the fluorine atom and the methyl-imidazole group attached at specific positions. The exact structure would depend on the stereochemistry at the 2S,4S positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the fluorine atom, and the pyrrolidine ring. The imidazole ring can participate in a variety of reactions due to its aromaticity and the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole and pyrrolidine rings, as well as the fluorine atom, would likely impact its solubility, stability, and other properties .Scientific Research Applications
Antimycobacterial Activity
Certain imidazole-containing compounds have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These derivatives may serve as adjuncts to existing tuberculosis treatments or inspire the development of novel antitubercular drugs .
Antiviral Activity
Imidazole-containing compounds have been investigated for their antiviral potential. They may inhibit viral replication, attachment, or entry into host cells. These findings could inform antiviral drug development.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, it’s plausible that this compound could interact with similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 22630 , which is within the range generally favorable for oral bioavailability.
Result of Action
Given the wide range of activities associated with imidazole derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4/c1-14-3-2-13-10(14)7-15-6-8(11)4-9(15)5-12/h2-3,8-9H,4-7,12H2,1H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADIJZYBXRUBQD-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CC(CC2CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1CN2C[C@H](C[C@H]2CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine |
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